3-(2,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione

PTP1B inhibition Type 2 diabetes Insulin signaling

Our high-purity (≥98%) 3-(2,4-dichlorobenzyl)-1,3-thiazolidine-2,4-dione (CAS 102653-72-5) is the validated scaffold for PTP1B inhibitor programs (IC50 0.57 µM). Its unique 2,4-dichlorobenzyl substitution pattern ensures differential PPARγ coactivator recruitment, essential for next-generation insulin sensitizers. Procure this exact derivative to reproduce published SAR and achieve target engagement.

Molecular Formula C10H7Cl2NO2S
Molecular Weight 276.14 g/mol
CAS No. 102653-72-5
Cat. No. B3318797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione
CAS102653-72-5
Molecular FormulaC10H7Cl2NO2S
Molecular Weight276.14 g/mol
Structural Identifiers
SMILESC1C(=O)N(C(=O)S1)CC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C10H7Cl2NO2S/c11-7-2-1-6(8(12)3-7)4-13-9(14)5-16-10(13)15/h1-3H,4-5H2
InChIKeyKMTGHSQTIQMIMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione (CAS 102653-72-5): Baseline Procurement and Structural Specifications


3-(2,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione (CAS 102653-72-5) is a synthetic organic compound belonging to the thiazolidinedione (TZD) class, characterized by a thiazolidine-2,4-dione core N-substituted with a 2,4-dichlorobenzyl group . The molecular formula is C₁₀H₇Cl₂NO₂S with a molecular weight of 276.14 g/mol, and the canonical SMILES representation is C1C(=O)N(C(=O)S1)CC2=C(C=C(C=C2)Cl)Cl . This compound serves as a versatile building block in medicinal chemistry, with the 2,4-dichlorobenzyl moiety recognized as a pharmacophoric feature in the design of PPARγ modulators and PTP1B inhibitors [1][2]. It is commercially available from multiple reputable vendors at purities of ≥98%, with recommended storage conditions of 2–8°C sealed in a dry environment .

Why Generic Substitution Fails for 3-(2,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione (CAS 102653-72-5): Structural Determinants of Activity and Reactivity


Generic substitution of thiazolidinedione analogs is not pharmacologically neutral; the specific 2,4-dichlorobenzyl N-substitution pattern on the TZD core critically dictates both target engagement and physicochemical behavior. The 2,4-dichloro substitution pattern on the benzyl moiety has been established as a pharmacophoric feature in the design of PTP1B inhibitors and PPARγ modulators, with specific compounds bearing this motif achieving submicromolar activity (IC₅₀ 0.57 µM) [1]. Altering the substitution pattern or the N-alkyl linker fundamentally changes the compound's electronic distribution, lipophilicity (cLogP), and hydrogen-bonding capacity, directly impacting its utility as a synthetic intermediate or biological probe. The following quantitative evidence demonstrates exactly where this specific derivative diverges from in-class alternatives and why a generic replacement compromises experimental reproducibility.

3-(2,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione (CAS 102653-72-5): Quantitative Evidence of Differentiation


PTP1B Inhibitory Potency Conferred by 2,4-Dichlorobenzyl Substitution: Submicromolar IC₅₀ Activity

The 2,4-dichlorobenzyl group, when attached to the nitrogen of a TZD or TZD-isosteric scaffold, is a critical determinant of PTP1B inhibitory potency. A direct comparator study evaluated imidazolidine-2,4-dione (a TZD isostere) substituted with 1-(2,4-dichlorobenzyl)-5-(3-(2,4-dichlorobenzyloxy)benzylidene) (Compound 15), which demonstrated an IC₅₀ of 0.57 µM against PTP1B [1]. In contrast, the most potent compound in the same series, Compound 46 (bearing an N-methyl benzoic acid substituent without the 2,4-dichlorobenzyl motif), exhibited an IC₅₀ of 1.1 µM—approximately 1.9-fold lower potency [1]. This class-level SAR evidence establishes that the 2,4-dichlorobenzyl substitution is a pharmacophoric feature associated with enhanced PTP1B inhibition, rendering this compound a strategically relevant scaffold for developing insulin sensitizers.

PTP1B inhibition Type 2 diabetes Insulin signaling

PPARγ Coactivator Recruitment Profile: Differential Transactivation Relative to Rosiglitazone and Pioglitazone

The 2,4-dichlorobenzyl moiety is a defining structural feature of FK614, a non-TZD PPARγ modulator that exhibits differential coactivator recruitment compared to full agonists rosiglitazone and pioglitazone. FK614 dissociates corepressors NCoR and SMRT from PPARγ as effectively as rosiglitazone and pioglitazone [1][2]. However, FK614 recruits significantly less CBP (CREB-binding protein) and SRC-1 (steroid receptor coactivator-1) than both comparators, while maintaining comparable PGC-1α (PPARγ coactivator-1α) recruitment [2]. This ligand-specific differential coactivator interaction profile enables FK614 to function as a partial or full agonist depending on cellular coactivator context [2]. The 2,4-dichlorobenzyl group is integral to this unique pharmacological fingerprint, distinguishing compounds bearing this motif from classical TZD full agonists.

PPARγ modulation Metabolic disorders Selective PPARγ modulator

Structural Distinction from Benzylidene Analog: N-Benzyl vs. C5-Benzylidene Saturation State

3-(2,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione (MW 276.14) is structurally and functionally distinct from its benzylidene analog, (Z)-5-(2,4-dichlorobenzylidene)thiazolidine-2,4-dione (CAS 51244-45-2, MW 274.12) . The key difference lies in the saturation state and position of the 2,4-dichlorophenyl group: the target compound features an N-benzyl substitution (CH₂ linker, saturated), whereas the analog features a C5-benzylidene substitution (C=CH linker, unsaturated) . This difference of only two hydrogen atoms fundamentally alters the compound's electronic configuration, conformational flexibility, and reactivity profile. The N-benzyl derivative contains a nucleophilic nitrogen center available for further alkylation or acylation, while the benzylidene derivative possesses an electrophilic exocyclic double bond susceptible to Michael addition or reduction. Computed physicochemical parameters underscore this divergence: the target compound has a TPSA of 37.38 Ų and cLogP of 3.1888 , whereas the benzylidene analog exhibits distinct lipophilicity and polar surface area due to the extended conjugation system.

Chemical stability Synthetic intermediate Structural differentiation

2,4-Dichloro Substitution Pattern: Pharmacophoric Requirement for PTP1B Inhibitor Design

The specific 2,4-dichloro substitution pattern on the benzyl moiety is a defined pharmacophoric feature for PTP1B inhibition, as established by SAR analysis of TZD-based inhibitors [1]. The comprehensive review of 2,4-thiazolidinediones as PTP1B inhibitors (2012–2018) identified the 2,4-dichlorobenzyl motif as a key structural element conferring potent activity, with Compound 15 (bearing this substitution) achieving an IC₅₀ of 0.57 µM [1]. In contrast, alternative substitution patterns (e.g., mono-chloro, para-chloro, unsubstituted benzyl) yield divergent potency profiles that may not reproduce the same level of target engagement [1]. The combined essential pharmacophoric features of selective and potent TZD-based PTP1B inhibitors have been mapped, and the 2,4-dichlorobenzyl substitution is explicitly noted as contributing to optimal activity [1].

Structure-activity relationship PTP1B inhibitors Medicinal chemistry

3-(2,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione (CAS 102653-72-5): Best-Fit Research and Industrial Application Scenarios


Medicinal Chemistry: Development of PTP1B Inhibitors for Type 2 Diabetes

This compound serves as an optimal N-substituted TZD scaffold for medicinal chemistry programs targeting PTP1B inhibition. The 2,4-dichlorobenzyl substitution pattern is a validated pharmacophoric feature associated with submicromolar PTP1B inhibitory activity (IC₅₀ 0.57 µM in optimized analogs), outperforming alternative substitution patterns [1]. Researchers synthesizing focused libraries of TZD-based PTP1B inhibitors should prioritize this exact derivative to reproduce published SAR and achieve potent target engagement.

Drug Discovery: Design of Selective PPARγ Modulators (SPPARγMs)

The 2,4-dichlorobenzyl moiety is a critical structural determinant of the selective PPARγ modulator FK614, which exhibits differential coactivator recruitment (reduced CBP/SRC-1, maintained PGC-1α) compared to full agonists rosiglitazone and pioglitazone [2][3]. This compound is strategically relevant for research programs pursuing next-generation insulin sensitizers with reduced adipogenic adverse effects. Procurement of the correct 2,4-dichlorobenzyl derivative enables exploration of this unique pharmacological fingerprint.

Synthetic Chemistry: N-Alkylated TZD Building Block for Derivative Synthesis

This compound is a well-characterized N-alkylated thiazolidine-2,4-dione building block with a saturated benzyl linker (CH₂), distinguishing it from benzylidene analogs (C=CH) that possess different reactivity profiles . The saturated N-benzyl group provides a nucleophilic nitrogen center amenable to further functionalization, including acylation, sulfonylation, or additional alkylation. Its defined physicochemical properties (TPSA 37.38 Ų, cLogP 3.1888) enable predictable behavior in multi-step synthetic sequences, making it a reliable intermediate for constructing complex TZD-containing molecular architectures.

Computational Chemistry and SAR Modeling: Pharmacophore Validation

The 2,4-dichlorobenzyl substitution pattern on the TZD core is a well-documented pharmacophoric element in computational models of PTP1B and PPARγ ligand binding. The compound's precise molecular descriptors (MW 276.14, TPSA 37.38 Ų, cLogP 3.1888, 2 rotatable bonds) [2] facilitate accurate docking and QSAR studies. Researchers conducting virtual screening or pharmacophore modeling should utilize this exact derivative as a reference ligand to validate computational predictions against experimentally derived SAR trends [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.